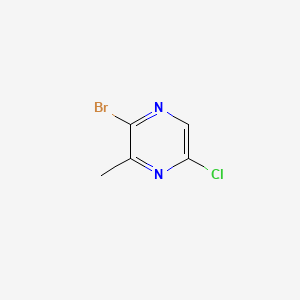

2-Bromo-5-chloro-3-methylpyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

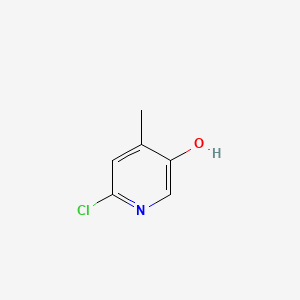

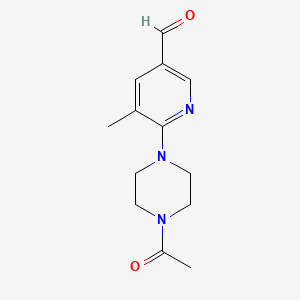

2-Bromo-5-chloro-3-methylpyrazine is a chemical compound with the molecular formula C5H4BrClN2 . It is used in various applications, including as a key intermediate in the synthesis of pyrazine-based drugs .

Synthesis Analysis

In the pharmaceutical industry, this compound is used as a key intermediate in the synthesis of pyrazine-based drugs . For example, it is used in the synthesis of the antitumor drug, 5-Fluoro-2-methyl-1-(4-methylsulfonylphenyl)-4-(4-pyridyl) pyrazol .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with bromine, chlorine, and a methyl group attached at the 2nd, 5th, and 3rd positions respectively .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that it plays a crucial role as an intermediate in the synthesis of pyrazine-based drugs .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.45 g/mol . It has a topological polar surface area of 25.8 Ų, indicating its polarity . The compound is colorless to white to yellow to pink to brown liquid or semi-solid or solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Functionalized Pyrazin-2(1 H)-ones Researchers have developed methods to synthesize a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones, with one of the pathways yielding 5-bromo-6-chloro-1-methylpyrazin-2(1 H)-one. This demonstrates the potential for 2-Bromo-5-chloro-3-methylpyrazine to serve as a precursor in the synthesis of functionally diverse molecules, highlighting its importance in synthetic chemistry (Mampuys et al., 2019).

Crystal Structural Analysis of Substituted Salicylidene Amino-Methyl Pyridine A Schiff base compound involving 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol was synthesized and characterized, including crystal structural analysis. The compound showcased excellent antibacterial activities, indicating the potential use of this compound derivatives in the development of new antibacterial agents (Wang et al., 2008).

Chemical Reactions and Transformations

Synthesis of Chloro and Bromo Substituted Tetrazoles Chloro and bromo substituted indanyl tetrazoles, derived from this compound, exhibited significant analgesic activity in animal models. This study indicates the potential pharmaceutical applications of these compounds (Bachar & Lahiri, 2004).

Selective Transformations through Halogen Presence The halogen atoms present in molecules like 5-bromo-6-chloro-1-methylpyrazin-2(1 H)-one offer opportunities for selective transformations. This characteristic could be essential for the synthesis of diverse compounds, making this compound a valuable compound in organic synthesis (Mampuys et al., 2019).

Chemoselective Amination The chemoselective functionalization of bromo-chloro-fluoropyridines, including compounds similar to this compound, has been described. This process emphasizes the potential of these compounds in synthesizing structurally complex and functionally diverse molecules (Stroup et al., 2007).

Safety and Hazards

2-Bromo-5-chloro-3-methylpyrazine is associated with several hazard statements, including H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-3-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXSLISYCFTQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855734 |

Source

|

| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260664-82-1 |

Source

|

| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)

![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)